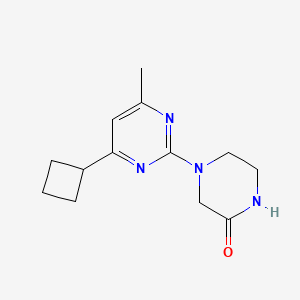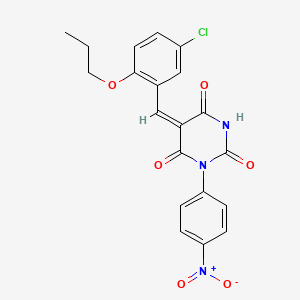![molecular formula C18H21N5O B5459255 3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole](/img/structure/B5459255.png)
3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a type of indazole derivative that has been synthesized using a specific method. The compound has shown promising results in various studies, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole involves the inhibition of specific enzymes and pathways involved in various diseases. For example, in cancer research, the compound inhibits the activity of specific kinases that are involved in the growth and survival of cancer cells. In inflammation research, it inhibits the activity of specific enzymes involved in the production of pro-inflammatory cytokines. In neurological disorder research, it inhibits the formation of beta-amyloid plaques by inhibiting the activity of specific enzymes involved in their formation.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects, depending on the specific disease being studied. In cancer research, it induces apoptosis and inhibits the growth and survival of cancer cells. In inflammation research, it inhibits the production of pro-inflammatory cytokines and reduces inflammation. In neurological disorder research, it inhibits the formation of beta-amyloid plaques and reduces cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to inhibit specific enzymes and pathways. However, it also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for research on 3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole. One area of research is the development of more potent and selective analogs of the compound for use in various diseases. Another area of research is the optimization of its dosage and administration for maximum therapeutic efficacy. Additionally, further studies are needed to determine its potential toxicity and long-term effects.
Méthodes De Synthèse
The synthesis of 3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole involves a multi-step process that begins with the reaction of 4-ethyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-(4-aminopiperidine) to form the intermediate product, which is further reacted with 1H-indazole-3-carboxylic acid to obtain the final product.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, the compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, the compound has shown potential in treating Alzheimer's disease by inhibiting the formation of beta-amyloid plaques.
Propriétés
IUPAC Name |
[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-(1H-indazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-2-12-11-19-21-16(12)13-7-9-23(10-8-13)18(24)17-14-5-3-4-6-15(14)20-22-17/h3-6,11,13H,2,7-10H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDGTPWSCILUEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1)C2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [4-(4-fluorobenzyl)-1-piperazinyl]acetate](/img/structure/B5459178.png)
![2-{[4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5459194.png)
![N-ethyl-1-[2-(2-furyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B5459201.png)
![N-1-adamantyl-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5459209.png)

![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5459219.png)

![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5459235.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5459238.png)
![4-ethyl-2-methyl-5-({1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5459245.png)
![2-cyclopropyl-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5459246.png)
![2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B5459261.png)
![(2S*,4S*,5R*)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}carbonyl)-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B5459265.png)
![1-[1-(2-butoxybenzoyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5459273.png)